tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
CAS No.:
Cat. No.: VC13705993
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H23N3O2 |
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Molecular Weight | 253.34 g/mol |
IUPAC Name | tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17) |
Standard InChI Key | MCBLOYMIEZRLES-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with cyanomethyl and carbamate functional groups. The carbamate group is protected by a tert-butyl moiety, enhancing its stability during synthetic reactions .
Molecular Formula and Mass
The compound has a molecular formula of C₁₃H₂₃N₃O₂ and a molar mass of 253.34 g/mol . Its structure integrates a piperidine core (C₅H₁₀N) modified at the 1-position with a cyanomethyl group (-CH₂CN) and at the 4-position with a methylcarbamate group (-CH₂OC(O)NHBoc) .
Property | Value |
---|---|
Density | 1.08 ± 0.1 g/cm³ |
Boiling Point | 370.9 ± 42.0 °C |
pKa | 12.26 ± 0.20 |
These values align with structurally similar tert-butyl carbamates, where the bulky tert-butyl group reduces crystallinity and increases solubility in organic solvents .
Synthesis and Reaction Pathways
The synthesis of tert-butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves multi-step organic reactions, typically starting from piperidin-4-ylcarbamic acid tert-butyl ester.
Key Synthetic Procedure
A representative protocol involves:
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Reagents: Piperidin-4-ylcarbamic acid tert-butyl ester, cyanogen bromide (BrCN), sodium bicarbonate (NaHCO₃), dichloromethane (DCM) .
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Conditions: Reaction at 0–20°C for 3 hours under vigorous stirring .
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Mechanism: The primary amine on the piperidine ring undergoes nucleophilic substitution with cyanogen bromide, introducing the cyanomethyl group. The tert-butyl carbamate remains intact due to its orthogonal protecting group functionality .
Yield and Characterization
The reaction typically proceeds in moderate yields, with purification achieved via liquid-liquid extraction and solvent evaporation. Mass spectrometry (MS) confirms the product with an observed [M+H]⁺ peak at m/z 253.3 .
Regulatory and Disposal Considerations
Disposal Methods
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